![molecular formula C13H10N2OS B2526356 [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]méthanol CAS No. 539807-91-5](/img/structure/B2526356.png)
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol," is not directly studied in the provided papers. However, the papers do discuss compounds with structural similarities, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the paper titled "2,6-Bis(1H-benzimidazol-2-yl)pyridine methanol trisolvate" describes a molecule that is essentially planar and forms a stable crystal structure through hydrogen bonds and π-π stacking interactions. Similarly, "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol" discusses a compound with a planar imidazo[1,2-a]pyridine moiety and a methanol group that is nearly perpendicular to this plane, which also forms a stable crystal structure through hydrogen bonding and π-π interactions.
Synthesis Analysis
The synthesis of the specific compound "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" is not detailed in the provided papers. However, the synthesis of structurally related compounds typically involves the formation of heterocyclic rings and the attachment of functional groups such as methanol. The papers do not provide direct case studies or synthesis routes for the compound , but they do suggest that similar compounds can be synthesized through careful control of reaction conditions to promote the desired intermolecular interactions and crystal formation .
Molecular Structure Analysis
The molecular structure of related compounds indicates that planarity and the ability to form stable intermolecular interactions are key features. For example, the molecule in paper has an r.m.s. deviation for all non-H atoms of 0.185 Å, indicating a high degree of planarity. The compound in paper also exhibits a planar imidazo[1,2-a]pyridine moiety. These structural features are important for the stability of the crystal and may also influence the reactivity of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" are not discussed, the papers provide insights into the reactivity of structurally similar compounds. The presence of functional groups such as methanol and the ability to form hydrogen bonds can influence the solubility and reactivity of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the formation of stable crystals and may also play a role in the reactivity of the compounds in solution or when interacting with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol" can be inferred from the properties of similar compounds discussed in the papers. The planarity of the molecules and their ability to form stable hydrogen bonds and π-π interactions suggest that the compound would likely have a high melting point and may exhibit polymorphism. The presence of a methanol group could confer some degree of solubility in polar solvents. Theoretical calculations, such as those performed in paper , could provide further insights into the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the chemical reactivity and interactions with other molecules .
Applications De Recherche Scientifique
Activité antituberculeuse
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]méthanol: a suscité l'intérêt en raison de son potentiel en tant qu'agent antituberculeux. Des développements synthétiques récents ont conduit à des composés anti-TB à base de benzothiazole présentant une activité in vitro et in vivo prometteuse. Ces dérivés présentent une meilleure puissance d'inhibition contre Mycobacterium tuberculosis par rapport aux médicaments de référence standard . Les chercheurs ont exploré diverses voies de synthèse, notamment le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli et l'irradiation micro-ondes. De plus, les relations structure-activité et les études de docking moléculaire contre la cible DprE1 ont été étudiées pour améliorer l'activité antituberculeuse .
Potentiel herbicide
La stratégie du groupe inactif orienté vers la diversité structurale a identifié la 3-(2-pyridyl)-benzothiazol-2-one (un proche parent de notre composé) comme une échafaudage prometteur pour les herbicides. Ce squelette présente des similitudes avec les parties inactives trouvées dans les herbicides comme le méfenacét, le benazolin, le benzthiazuron et le fenthiaprop-éthyle. Une exploration plus approfondie des propriétés herbicides pourrait révéler son potentiel dans la lutte contre les mauvaises herbes .
Modélisation quantitative de la relation structure-activité (QSAR)
La méthodologie QSAR, pionnière par Hansch, met en corrélation les propriétés physicochimiques avec l'activité biologique. Les chercheurs ont appliqué cette approche aux dérivés synthétisés de 3-(1,3-benzothiazol-2-yl) 2-phényl, dans le but de prédire leurs effets biologiques. Les modèles de régression multivariés aident à établir ces corrélations, ce qui facilite la conception et l'optimisation des médicaments .
Évaluation anticonvulsivante
Bien que non directement lié à notre composé, des études sur les dérivés du 1,3-benzothiazole ont exploré leur potentiel anticonvulsivant. Les chercheurs ont synthétisé de nouveaux composés et évalué leur efficacité dans la gestion des crises. Enquêter sur les propriétés anticonvulsivantes de notre composé pourrait être une entreprise utile .
Substrats de teinture de pigment fluorescent
Les 2-arylbenzothiazoles, y compris les dérivés de notre composé, servent d'échafaudages polyvalents. Par exemple, les dérivés de 2-(benzothiazol-2-yl)-phényl-β-D-galactopyranoside agissent comme des substrats de teinture de pigment fluorescent. Ces composés trouvent des applications dans les procédés industriels et la détection bactérienne .
Propriétés
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-8-9-4-3-7-14-12(9)13-15-10-5-1-2-6-11(10)17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRIOGHEPQOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

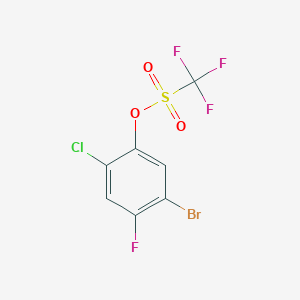
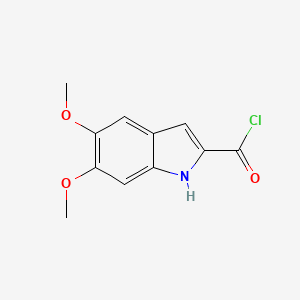
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
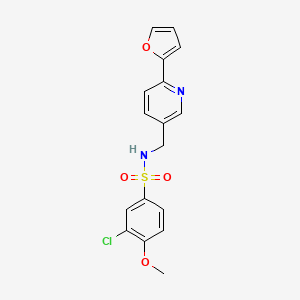

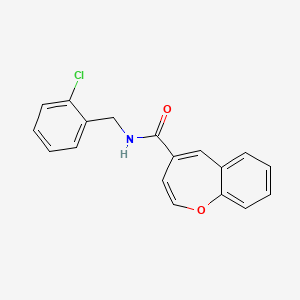
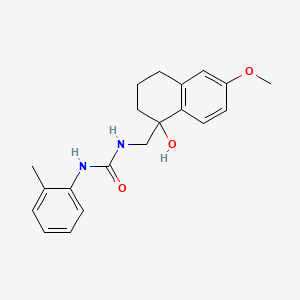

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)
![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)
